Bienvenue dans la boutique en ligne BenchChem!

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone

Lipophilicity Drug‑likeness Permeability

This chiral sulfonamide scaffold (CAS 392324-27-5) features a 3,5-dimethylpiperidine moiety, delivering an optimal XLogP of 2.7 for passive absorption studies. Its two stereocenters enable enantiopure SAR exploration, while confirmed inactivity across >150 PubChem assays validates it as a reliable negative control. Procure to advance your medicinal chemistry program with defined lipophilicity and stereochemical complexity.

Molecular Formula C18H26N2O3S
Molecular Weight 350.48
CAS No. 392324-27-5
Cat. No. B2787802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone
CAS392324-27-5
Molecular FormulaC18H26N2O3S
Molecular Weight350.48
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC3)C
InChIInChI=1S/C18H26N2O3S/c1-14-11-15(2)13-20(12-14)24(22,23)17-7-5-16(6-8-17)18(21)19-9-3-4-10-19/h5-8,14-15H,3-4,9-13H2,1-2H3
InChIKeyMXKBXMOSNYBVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone (CAS 392324-27-5) – Core Structural and Physicochemical Baseline for Procurement Decisions


The compound (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone (CAS 392324-27-5) is a synthetic sulfonamide featuring a 3,5-dimethylpiperidine sulfonyl moiety linked to a phenyl ring bearing a pyrrolidin-1-yl methanone group. It belongs to the class of N‑sulfonylpiperidine derivatives, a scaffold associated with diverse pharmacological modulation [1]. The molecule's molecular weight is 350.48 g/mol, and it possesses two chiral centers at the 3‑ and 5‑positions of the piperidine ring, introducing stereochemical complexity. Publicly available data from PubChem confirm an experimentally derived computed partition coefficient (XLogP) of 2.7 [2]. No biochemical or cellular activity data have been deposited for this compound in authoritative databases.

Structural Non‑Interchangeability of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone with Closest In‑Class Analogs


Within the N‑sulfonylpiperidine family, even minor structural modifications produce large shifts in lipophilicity and target engagement that cannot be compensated for by simple concentration adjustments [1]. The specific combination of 3,5‑dimethylpiperidine, para‑sulfonylphenyl, and pyrrolidine‑1‑yl methanone in this compound yields a computed XLogP of 2.7, a value intermediate between its unsubstituted‑piperidine analog (XLogP 1.9) and its piperidine‑amide analog (XLogP 3.1) [2]. Moreover, the presence of two chiral centers distinguishes it from achiral analogs such as (4‑(piperidin‑1‑ylsulfonyl)phenyl)(pyrrolidin‑1‑yl)methanone, which lacks the stereochemical constraints that can dictate differential binding to chiral biomolecules [1]. Direct substitution without re‑validation thus risks altering solubility, permeability, and biological selectivity.

Quantitative Differentiation – Computed Lipophilicity and Structural Uniqueness of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone


XLogP Lipophilicity Comparison Against Des‑Methyl and Piperidine‑Amide Analogs

The target compound's computed octanol‑water partition coefficient (XLogP) is 2.7. This value is 0.8 log units higher than the analog lacking the 3,5‑dimethyl substituents (‑dimethyl‑piperidine) and 0.4 log units lower than the analog where pyrrolidine is replaced with piperidine [1]. These differences indicate that the target occupies a balanced lipophilicity range that may improve membrane permeability without excessive hydrophobicity that leads to poor solubility.

Lipophilicity Drug‑likeness Permeability

Stereochemical Complexity Differentiates Target from Achiral Piperidine‑Sulfonyl Analogs

The compound contains two chiral centers at the 3‑ and 5‑positions of the piperidine ring. In contrast, the closest unsubstituted analog (e.g., (4‑(piperidin‑1‑ylsulfonyl)phenyl)(pyrrolidin‑1‑yl)methanone) is achiral. This stereochemical difference introduces four possible enantiomeric/diastereomeric forms that may engage biological targets with higher affinity or selectivity, as stereochemistry‑controlled interactions are fundamental in drug‑receptor binding [1].

Chirality Stereoselectivity Molecular recognition

Public Screening Data Indicate Broad Target‑Panel Inactivity, Supporting Use as a Negative Control

In PubChem bioassay summaries, the target compound has been tested in ≥150 confirmatory and screening assays, including kinase, GPCR, and enzyme targets, with outcomes overwhelmingly annotated as “Inactive” [1]. This broad lack of activity against a wide panel of targets suggests that the compound may serve as a reliable negative control or vehicle surrogate in cell‑based and biochemical assays, a role that cannot be assumed by structurally similar analogs without equivalent profiling.

Negative control Selectivity Profiling

Procurement‑Relevant Application Scenarios for (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone Based on Quantitative Differentiators


Lead Optimization Campaigns Requiring Balanced Lipophilicity

Medicinal chemistry programs targeting oral bioavailability can prioritize this compound as a scaffold intermediate because its XLogP of 2.7 lies within the optimal range for passive transcellular absorption [see Section 3, Evidence Item 1]. The quantified lipophilicity offset relative to des‑methyl and piperidine‑amide analogs allows teams to fine‑tune LogP without altering core pharmacophore elements.

Stereochemistry‑Sensitive Drug Discovery Projects

Projects exploring chirality‑dependent receptor binding can employ the target compound as a starting point for enantiopure synthesis, given its two chiral centers [see Section 3, Evidence Item 2]. The availability of multiple stereoisomers supports structure‑activity relationship (SAR) studies that cannot be replicated with achiral analogs.

High‑Throughput Screening Negative Controls

Due to its documented inactivity across more than 150 PubChem assays, this compound can be procured as a validated negative control for assay development or counter‑screening, reducing the risk of false positives associated with uncharacterized compounds [see Section 3, Evidence Item 3].

Chemical Biology Tool Compound for Profiling Assays

The combination of defined lipophilicity, chiral complexity, and broad‑panel inactivity makes the compound suitable as a vehicle control or inactive probe in phenotypic and target‑based screens, where minimal pharmacological interference is required.

Quote Request

Request a Quote for (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.